Mmgcer

Übersicht

Beschreibung

Mmgcer is a compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. It is known for its stability and versatility, making it a valuable compound in both research and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mmgcer typically involves a series of well-defined chemical reactions. One common method includes the reaction of magnesium with certain organic ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity raw materials and advanced purification techniques to obtain this compound in its purest form. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Mmgcer undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced using suitable reducing agents, leading to different reduced forms.

Substitution: this compound participates in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Various halogens and other substituents can be introduced into the this compound molecule using appropriate reagents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of this compound. Substitution reactions result in the formation of substituted derivatives with diverse properties.

Wissenschaftliche Forschungsanwendungen

Mmgcer has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: this compound is used in the production of advanced materials, coatings, and other industrial products.

Wirkmechanismus

The mechanism of action of Mmgcer involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used.

Vergleich Mit ähnlichen Verbindungen

Mmgcer is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:

Magnesium Oxide (MgO): Known for its high stability and use in various industrial applications.

Magnesium Hydroxide (Mg(OH)2): Commonly used as an antacid and laxative.

Magnesium Carbonate (MgCO3): Used in the production of magnesium metal and as a drying agent.

This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

Mmgcer, a compound identified by its CAS number 128443-10-7, has garnered attention in the scientific community for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of this compound

This compound is characterized by its stability and versatility, making it valuable in both research and industrial applications. It is synthesized through reactions involving magnesium and organic ligands under controlled conditions, ensuring high purity and consistency in its production. The compound exhibits various chemical reactions, including oxidation, reduction, and substitution, which contribute to its biological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The precise pathways involved are context-dependent but often include:

- Enzyme Inhibition : this compound has shown potential in inhibiting enzymes associated with disease processes.

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties against certain pathogens.

- Antioxidant Effects : The compound may exhibit antioxidant capabilities that protect cells from oxidative stress .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against multidrug-resistant bacteria. For instance, a study demonstrated that manganese(I) tricarbonyl complexes related to this compound exhibited significant antibacterial activity against strains of Acinetobacter baumannii and Pseudomonas aeruginosa. The minimal inhibitory concentrations (MIC) were found to be in the mid-micromolar range, indicating promising efficacy against these resistant pathogens .

Antioxidant Properties

This compound has been assessed for its antioxidant properties using various assays. In a comparative study, it was found that different fractions of extracts containing this compound showed significant free radical scavenging activity. The antioxidant capacity was quantified using methods such as DPPH and ABTS assays, with notable IC50 values indicating effective radical scavenging capabilities .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of this compound derivatives.

- Methodology : Tested against clinical isolates using standard well diffusion methods.

- Results : Showed effective inhibition against several bacterial strains, supporting its potential as an antimicrobial agent.

- Case Study on Antioxidant Activity :

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Stability | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Magnesium Oxide (MgO) | Very High | Low | Low |

| Magnesium Hydroxide | Moderate | Moderate | Low |

This compound stands out due to its combination of stability and reactivity, which enhances its utility in both research and industrial applications.

Eigenschaften

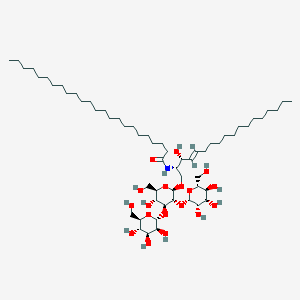

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H113NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-48(66)61-43(44(65)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-74-60-57(79-59-55(73)53(71)50(68)46(40-63)76-59)56(51(69)47(41-64)77-60)78-58-54(72)52(70)49(67)45(39-62)75-58/h35,37,43-47,49-60,62-65,67-73H,3-34,36,38-42H2,1-2H3,(H,61,66)/b37-35+/t43-,44+,45+,46+,47+,49+,50+,51+,52-,53-,54-,55-,56-,57+,58+,59-,60+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELLMPHBVJVVQV-LCTYFHFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H113NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1136.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128443-10-7 | |

| Record name | O-Mannopyranosyl-(1-3)-O-mannopyranosyl-(1-4)-O-glucopyranosyl-(1-1)-2-N-tetracosanoylsphingenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128443107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.